molecular formula C8H10BrNO B13527096 3-Bromo-5-ethoxybenzenamine

3-Bromo-5-ethoxybenzenamine

Cat. No.: B13527096
M. Wt: 216.07 g/mol
InChI Key: NEAKSKAVINNNMJ-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxyaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the amino group is substituted with a bromine atom at the 3-position and an ethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethoxyaniline typically involves the bromination of 5-ethoxyaniline. One common method is the electrophilic aromatic substitution reaction, where 5-ethoxyaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production of 3-bromo-5-ethoxyaniline may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of 3-bromo-5-ethoxyaniline.

    Reduction: Aniline derivatives with the bromine atom replaced by hydrogen.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Similar structure but lacks the ethoxy group.

    5-Ethoxyaniline: Similar structure but lacks the bromine atom.

    3,5-Dibromoaniline: Contains two bromine atoms instead of one bromine and one ethoxy group.

Uniqueness

3-Bromo-5-ethoxyaniline is unique due to the presence of both a bromine atom and an ethoxy group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-bromo-5-ethoxyaniline

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2,10H2,1H3

InChI Key

NEAKSKAVINNNMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)N)Br

Origin of Product

United States

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